

¹H NMR spectrum of Ethyl 3-aminopyrazine-2-carboxylate

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Compound of Interest

Compound Name: *Ethyl 3-aminopyrazine-2-carboxylate*

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An In-depth Technical Guide to the ¹H NMR Spectrum of **Ethyl 3-aminopyrazine-2-carboxylate**

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of **Ethyl 3-aminopyrazine-2-carboxylate**, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. The pyrazine core is a key structural motif in various biologically active molecules.^[1] This document outlines the expected spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure with proton assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of **Ethyl 3-aminopyrazine-2-carboxylate** presents a distinct set of signals that are characteristic of its molecular structure. The data compiled below represents typical chemical shift values and coupling patterns observed for this compound, primarily in a deuterated chloroform (CDCl₃) solvent.

The proton nuclear magnetic resonance spectrum is characterized by signals from the pyrazine ring protons, the amino group protons, and the ethyl ester protons.^[1] The pyrazine protons typically appear as doublets in the aromatic region of the spectrum, generally between δ 7.8 and 8.3 ppm.^[1] The protons of the amino group are observed as a broad singlet around 7.4 ppm.^[1] The ethyl ester group gives rise to a characteristic quartet and triplet pattern for the methylene and methyl protons, respectively.^[1]

Table 1: Summary of Typical ^1H NMR Spectral Data for **Ethyl 3-aminopyrazine-2-carboxylate**

Proton Assignment	Chemical Shift (δ) (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)
H-5 (Pyrazine)	~ 8.13	Doublet (d)	1H	~ 2.4
H-6 (Pyrazine)	~ 7.76	Doublet (d)	1H	~ 2.4
-NH ₂ (Amino)	~ 5.0 - 7.5	Broad Singlet (br s)	2H	N/A
-CH ₂ - (Ethyl)	~ 4.42	Quartet (q)	2H	~ 7.1
-CH ₃ (Ethyl)	~ 1.42	Triplet (t)	3H	~ 7.1

Note: The chemical shift of the -NH₂ protons can be variable and is dependent on solvent and concentration. In some cases, particularly in CDCl₃, the signal for the amino protons may be broad or difficult to detect.[\[2\]](#)

Experimental Protocol

The following section details a standard methodology for the acquisition of a ^1H NMR spectrum for **Ethyl 3-aminopyrazine-2-carboxylate**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **Ethyl 3-aminopyrazine-2-carboxylate**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ 0.00 ppm).

2. Instrumentation and Data Acquisition:

- NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[\[3\]](#)

- The instrument is tuned and shimmed to ensure homogeneity of the magnetic field.
- Standard acquisition parameters for a ^1H NMR experiment are used, which may include:
 - Pulse Angle: 30-90 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16 (can be increased for dilute samples)
- The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

3. Data Processing:

- The resulting spectrum is phase-corrected and baseline-corrected.
- The chemical shifts (δ) are referenced to the residual solvent peak or the internal standard (TMS). For CDCl_3 , the residual peak is at 7.26 ppm; for DMSO-d_6 , it is at 2.50 ppm.
- The signals are integrated to determine the relative number of protons corresponding to each resonance.
- The splitting patterns and coupling constants (J) are analyzed to deduce the connectivity of the protons in the molecule.

Molecular Structure and Proton Assignments

The following diagram, generated using the DOT language, illustrates the molecular structure of **Ethyl 3-aminopyrazine-2-carboxylate** and the assignment of the different proton environments, which correspond to the data presented in Table 1.

Caption: Molecular structure of **Ethyl 3-aminopyrazine-2-carboxylate** with proton assignments.

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References

- 1. Buy Ethyl 3-aminopyrazine-2-carboxylate | 36526-32-6 [smolecule.com]
- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
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